Product packaging for Allisartan isoproxil(Cat. No.:CAS No. 947331-05-7)

Allisartan isoproxil

Cat. No.: B1666884
CAS No.: 947331-05-7
M. Wt: 553 g/mol
InChI Key: XMHJQQAKXRUCHI-UHFFFAOYSA-N
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Description

Contextualizing Angiotensin II Receptor Blockers in Contemporary Cardiovascular Pharmacology

The renin-angiotensin-aldosterone system (RAAS) plays a critical role in regulating blood pressure and fluid balance. walshmedicalmedia.com Overactivation of the RAAS is a primary pathophysiological mechanism in various cardiovascular diseases, including hypertension. walshmedicalmedia.complos.org Angiotensin II, a key effector molecule in this system, exerts its effects primarily through binding to the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, aldosterone (B195564) secretion, and other effects that increase blood pressure. walshmedicalmedia.compatsnap.comcvpharmacology.com

Angiotensin II Receptor Blockers (ARBs) represent a class of antihypertensive agents that target the RAAS by selectively blocking the AT1 receptors. plos.orgcvpharmacology.comnih.gov This mechanism differs from that of angiotensin-converting enzyme (ACE) inhibitors, which prevent the formation of angiotensin II. walshmedicalmedia.comnih.gov By blocking the AT1 receptor, ARBs inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced sodium and water retention, ultimately lowering blood pressure. patsnap.comcvpharmacology.com A key advantage of ARBs over ACE inhibitors is a lower incidence of cough and angioedema, side effects often associated with the accumulation of bradykinin (B550075) due to ACE inhibition. walshmedicalmedia.comcvpharmacology.comnih.gov

Contemporary cardiovascular pharmacology research continues to explore the full therapeutic potential of ARBs, including their effects on target organ protection and their role in managing conditions beyond hypertension, such as heart failure and diabetic nephropathy. nih.govahajournals.orgdataintelo.com Allisartan isoproxil, as a member of this class, contributes to this research landscape, with studies investigating its specific pharmacological profile and clinical utility. nih.govrroij.comresearchgate.net

Conceptual Framework of this compound as a Prodrug in Therapeutic Systems

This compound is characterized as an esterified prodrug. wikipedia.org A prodrug is an inactive or less active compound that is converted into an active drug within the body through metabolic processes. This approach is often used in pharmaceutical design to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

In the case of this compound, the compound itself is not the primary active agent. Upon administration, it undergoes hydrolysis, primarily by esterases in the gastrointestinal tract, to yield its active metabolite, EXP3174. nih.govrroij.comrroij.comijpsonline.comresearchgate.net EXP3174 is the active moiety responsible for selectively blocking the AT1 receptor and exerting the antihypertensive effect. patsnap.comnih.gov This metabolic conversion is a crucial aspect of this compound's therapeutic system, influencing its bioavailability and the subsequent systemic exposure to the active compound. Research into this compound as a prodrug focuses on understanding the efficiency of this conversion, the enzymes involved, and how this mechanism compares to other ARBs, particularly losartan (B1675146), which also produces EXP3174 as its active metabolite. rroij.comrroij.comijpsonline.comresearchgate.net

Pharmacokinetic studies have investigated the conversion of this compound to EXP3174. For instance, research indicates that this compound is completely hydrolyzed to EXP3174 after absorption in the gastrointestinal tract. plos.orgresearchgate.net

Data regarding the generation of EXP3174 from this compound compared to losartan has been a subject of research. One study indicated that a single oral dose of 240 mg of this compound resulted in a higher area under the drug-time curve (AUC) for EXP3174 compared to a 100 mg dose of losartan potassium. rroij.comrroij.comijpsonline.com

CompoundDose (Oral)Active MetaboliteRelative EXP3174 Exposure (AUC)
This compound240 mgEXP3174Higher
Losartan Potassium100 mgEXP3174Lower

Note: Based on a pharmacokinetic study comparing single oral doses. rroij.comrroij.comijpsonline.com

The prodrug strategy of this compound is designed to ensure effective delivery of the active metabolite EXP3174, which is known for its high affinity for the AT1 receptor. patsnap.comrroij.com This targeted approach contributes to the compound's pharmacological profile and its efficacy in modulating the RAAS.

Historical Development and Current Status of this compound Research

This compound is a relatively newer ARB, notably developed in China. rroij.comnih.gov Its development signifies ongoing efforts in pharmaceutical research to create novel agents within established drug classes that may offer improved pharmacological properties or therapeutic advantages.

The clinical trial of this compound was approved by the China NMPA in 2007. allist.com.cn It was subsequently recognized as a major national project in 2010. allist.com.cn this compound was approved by the Chinese Food and Drug Administration (now NMPA) for the treatment of hypertension in 2012 and was introduced to the market in 2013. wikipedia.orgnih.govallist.com.cn This timeline highlights its relatively recent emergence in the therapeutic landscape compared to earlier ARBs like losartan, which was the first ARB approved for clinical use. bjcardio.co.uk

Current research on this compound continues to explore its efficacy, particularly in specific patient populations and in combination therapies. Studies have investigated its effects on blood pressure reduction in patients with essential hypertension. plos.orgnih.govrroij.comnih.govfrontiersin.org Research has also examined its impact on markers of vascular health, such as nitric oxide (NO) and endothelin (ET) levels, and arterial stiffness, as measured by brachial-ankle pulse wave velocity (baPWV). nih.govfrontiersin.orgresearchgate.net

Detailed research findings from a meta-analysis indicated that this compound significantly reduced systolic blood pressure (SBP) and baPWV compared to placebo. nih.govfrontiersin.org The analysis also showed superior effects of this compound in increasing NO levels and decreasing ET levels compared to control groups. nih.govfrontiersin.orgresearchgate.net

Outcome MeasureComparison GroupWeighted Mean Difference (WMD) or Risk Ratio (RR)95% Confidence Interval (CI)p-value
Systolic Blood Pressure (SBP) ReductionPlacebo-8.08 mmHg (WMD)(-11.81, 4.10)0.000
Brachial-Ankle Pulse Wave Velocity (baPWV)Placebo-0.69 (SMD)(-1.17, 0.20)0.006
Nitric Oxide (NO) Levels IncreaseControl9.56 (WMD)(6.42, 12.71)0.000
Endothelin (ET) Levels DecreaseControl-7.42 (WMD)(-11.13, -3.71)0.000
Effective Blood Pressure Control RateControl1.26 (RR)(1.13, 1.41)0.000

Note: Data extracted from a meta-analysis of randomized controlled trials. nih.govfrontiersin.orgresearchgate.net

While some studies suggest comparable blood pressure reduction efficacy to other ARBs like losartan, research continues to delineate the specific profile and potential advantages of this compound. nih.govrroij.comfrontiersin.org Its metabolic pathway, which does not involve cytochrome P450 subfamilies, is noted as potentially reducing drug interactions. nih.govrroij.comrroij.comijpsonline.comresearchgate.net This characteristic is an active area of investigation concerning its suitability for combination therapies. rroij.comrroij.com

The ongoing research into this compound reflects its position as a subject of academic interest within cardiovascular pharmacology, focusing on its unique prodrug nature, its specific effects on the RAAS and vascular health markers, and its potential role in hypertension management.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29ClN6O5 B1666884 Allisartan isoproxil CAS No. 947331-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yloxycarbonyloxymethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN6O5/c1-4-5-10-22-29-24(28)23(26(35)37-16-38-27(36)39-17(2)3)34(22)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-30-32-33-31-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJQQAKXRUCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCOC(=O)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947331-05-7
Record name Allisartan isoproxil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947331057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLISARTAN ISOPROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI4662MK4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Allisartan Isoproxil

Elucidating the Angiotensin II Type 1 Receptor (AT1R) Antagonism

Allisartan isoproxil functions as a prodrug, being hydrolyzed by esterases in the gastrointestinal tract to its active metabolite, EXP3174. nih.govsemanticscholar.orgfrontiersin.orgplos.org EXP3174 is a selective and potent antagonist of the angiotensin II type 1 receptor (AT1R). patsnap.comsemanticscholar.orgfrontiersin.orgplos.orgpatsnap.com By binding to AT1R, EXP3174 effectively blocks the action of angiotensin II, a powerful vasoconstrictor. patsnap.compatsnap.comsemanticscholar.org This blockade prevents angiotensin II from triggering the downstream signaling cascades that lead to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention. patsnap.compatsnap.com EXP3174 demonstrates a significantly higher affinity for AT1R compared to the angiotensin II type 2 receptor (AT2R), contributing to its selective action. semanticscholar.org This insurmountable antagonism at the AT1R is central to the antihypertensive effect of this compound. semanticscholar.org

Downstream Physiological and Cellular Effects of AT1R Blockade by this compound

Beyond its effects on blood pressure and fluid balance, AT1R blockade by this compound has been shown to mitigate inflammation and oxidative stress. nih.govfrontiersin.org It can also improve cardiac remodeling and dysfunction, as well as protect target organs such as the brain, heart, and aorta from damage associated with hypertension. researchgate.netresearchgate.netnih.govnih.gov Studies in animal models have demonstrated that this compound can reduce cerebrovascular injury incidence and severity in hypertensive rats. researchgate.netnih.govnih.gov It has also shown efficacy in alleviating diabetic cardiomyopathy by reducing oxidative stress and inflammation. researchgate.netnih.govspandidos-publications.com

Molecular Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through the modulation of several key molecular signaling pathways.

Renin-Angiotensin-Aldosterone System Inhibition

This compound exerts its primary effect by inhibiting the RAAS. patsnap.comresearchgate.net As a prodrug, it is converted to EXP3174, which blocks the binding of angiotensin II to AT1R. patsnap.comnih.govsemanticscholar.orgfrontiersin.orgplos.org This blockade disrupts the negative feedback loop in the RAAS, leading to increased levels of renin and angiotensin I; however, the critical step of angiotensin II binding to AT1R is inhibited, preventing its hypertensive and deleterious effects. patsnap.com This inhibition of RAAS activity occurs in both local tissues and the circulating system. nih.govfrontiersin.org

Regulation of Oxidative Stress Pathways (e.g., SIRT1/Nrf2/NF-κB signaling)

This compound has demonstrated the ability to block oxidative stress pathways. researchgate.netnih.govfrontiersin.orgnih.gov Research suggests that its antioxidative and anti-inflammatory effects are related to the modulation of the SIRT1/Nrf2/NF-κB signaling pathway. researchgate.netresearchgate.netnih.govx-mol.net Studies in diabetic cardiomyopathy rats have shown that this compound can attenuate diabetes-induced oxidative stress and inflammation by modulating this pathway. researchgate.netspandidos-publications.comnih.govx-mol.net Specifically, it can activate the antioxidant Nrf2 system and inhibit the aberrant activation of NF-κB. researchgate.netnih.gov

Endothelial Function Modulation (e.g., Nitric Oxide and Endothelin Dynamics)

This compound has been shown to improve endothelial function. nih.govfrontiersin.orgresearchgate.net Endothelial dysfunction is characterized by an imbalance between vasodilating and vasoconstricting factors, such as nitric oxide (NO) and endothelin (ET). researchgate.net Studies have demonstrated that this compound can increase NO levels and decrease ET levels. nih.govfrontiersin.orgresearchgate.net This modulation of NO and ET dynamics contributes to improved vascular function and reduced vascular damage in patients with essential hypertension. nih.govfrontiersin.org

Data Table: Effects of this compound on Endothelial Markers (vs. Control)

MarkerWeighted Mean Difference (WMD)95% Confidence Interval (CI)p-value
Nitric Oxide (NO)9.56(6.42, 12.71)0.000
Endothelin (ET)-7.42(-11.13, -3.71)0.000

*Data derived from meta-analysis comparing this compound to control groups. nih.govfrontiersin.orgresearchgate.net

Comparative Pharmacodynamic Analyses with Other Angiotensin II Receptor Blockers

Comparative studies have evaluated the pharmacodynamic profile of this compound against other ARBs. While meta-analyses suggest that this compound is effective in reducing systolic blood pressure (SBP), some analyses did not find statistically significant differences in SBP or diastolic blood pressure (DBP) reduction when compared directly to other ARBs like losartan (B1675146) or calcium channel blockers (CCBs) like nifedipine (B1678770). nih.govresearchgate.net However, other analyses suggest allisartan may reduce SBP and DBP to a greater extent compared to other ARBs, although heterogeneity among studies was noted. ijpsonline.com

One meta-analysis indicated that allisartan, along with olmesartan (B1677269) and telmisartan, showed more significant advantages in nocturnal blood pressure reduction among the ARBs. tandfonline.com Specifically, allisartan was found to reduce nighttime BP more than daytime BP, potentially improving the dipping pattern. tandfonline.com

Data Table: Comparative Blood Pressure Reduction (this compound vs. Other ARBs/CCBs)

Comparison GroupOutcomeWeighted Mean Difference (WMD)95% Confidence Interval (CI)p-value
ARB/CCBSBP0.20(-3.71, 4.10)0.921
ARB/CCBDBP0.16(-2.11, 2.43)0.891

*Data derived from a meta-analysis comparing this compound to ARB and CCB control groups. nih.govresearchgate.net Note: This table indicates no statistically significant difference in SBP or DBP reduction in this specific comparison.

Another meta-analysis comparing allisartan to other ARBs reported the following:

Data Table: Comparative Blood Pressure Reduction (Allisartan vs. Other ARBs)

OutcomeWeighted Mean Difference (WMD)95% Confidence Interval (CI)p-value
SBP5.46(-1.99, 8.93)<0.001
DBP2.90(-0.28, 6.08)<0.001

*Data derived from a meta-analysis comparing Allisartan to other ARBs. ijpsonline.com Note: This table suggests a statistically significant greater reduction in SBP and DBP with allisartan in this analysis.

Real-world data from a study in China indicated that the this compound group had a higher blood pressure control rate (74.8%) compared to valsartan (B143634) (70.9%) and irbesartan (B333) (62.5%). latamjpharm.org

Preclinical Investigations of Allisartan Isoproxil

In Vitro Pharmacological Characterization and Receptor Binding Studies

Allisartan isoproxil is a prodrug that undergoes hydrolysis by esterases in the gastrointestinal tract to form its active metabolite, EXP3174 nih.govplos.orgijpsonline.com. EXP3174 is the pharmacologically active compound responsible for the therapeutic effects of this compound nih.govplos.orgijpsonline.com. In vitro studies have shown that EXP3174 selectively binds to the AT1 receptor, effectively blocking the vascular tension response induced by angiotensin II nih.gov. EXP3174 demonstrates a high affinity for the AT1R, with approximately 1000 times greater affinity compared to the AT2 receptor, resulting in insurmountable antagonism of the AT1R plos.org.

Animal Models for Efficacy and Organ Protection Studies

Preclinical studies utilizing various animal models have demonstrated the efficacy of this compound in reducing blood pressure and providing protective effects on target organs nih.govplos.orgnih.gov.

This compound has been evaluated in hypertensive animal models, including stroke-prone renovascular hypertensive rats (RHR-SP) induced by two-kidney two-clip (2K2C) surgery nih.govresearchgate.netnih.govdbcls.jp. In RHR-SP rats, this compound treatment significantly reduced stroke-related death and prolonged lifespan nih.govresearchgate.netnih.gov. It also led to a steady reduction in blood pressure nih.govresearchgate.netnih.gov. Studies in spontaneously hypertensive rats (SHRs) have also shown that long-term treatment with this compound effectively reduces blood pressure and provides organ protection plos.orgspandidos-publications.com.

Animal experiments have demonstrated the efficacy of this compound in alleviating diabetic cardiomyopathy frontiersin.orgnih.govnih.gov. In a rat model of diabetic cardiomyopathy induced by high-fat diet feeding and streptozotocin (B1681764) injection, this compound treatment significantly improved cardiac function, as indicated by improved ejection fraction (EF%) and E'/A' ratio nih.govnih.gov. Histopathological analysis revealed that this compound prevented histological alterations and attenuated the accumulation of collagen in the hearts of diabetic rats nih.gov. The protective effects were associated with the attenuation of diabetes-induced oxidative stress and inflammation nih.govnih.gov.

Studies in stroke-prone renovascular hypertensive rats (RHR-SP) have highlighted the potential of this compound in preventing hypertensive stroke frontiersin.orgnih.govresearchgate.netnih.gov. This compound treatment significantly reduced the incidence and severity of cerebrovascular injury in these rats frontiersin.orgnih.govresearchgate.netnih.gov. This protective effect is linked to its ability to stably reduce blood pressure, inhibit the angiotensin-aldosterone system, and block oxidative stress pathways frontiersin.orgnih.govresearchgate.netnih.gov.

Models of Cardiovascular Remodeling and Dysfunction (e.g., Diabetic Cardiomyopathy)

Assessment of this compound on Target Organ Protection in Preclinical Settings

Preclinical investigations have assessed the protective effects of this compound on various target organs, including the heart, brain, and aorta nih.govresearchgate.netnih.govspandidos-publications.com.

This compound has demonstrated protective effects on the heart in preclinical models nih.govresearchgate.netnih.govspandidos-publications.com. In stroke-prone renovascular hypertensive rats, this compound treatment for 10 or 12 weeks showed cardiac protection nih.govresearchgate.netnih.gov. In spontaneously hypertensive rats, this compound improved cardiac remodeling and cardiac dysfunction spandidos-publications.com. The cardioprotective effect may be mediated through mechanisms including the inhibition of the angiotensin-aldosterone system, blockage of oxidative stress pathways, and potentially the activation of pathways such as PI3K-AKT-Nrf2 signaling and upregulation of GSTM2 expression nih.govresearchgate.netnih.govspandidos-publications.com. In diabetic cardiomyopathy rats, this compound attenuated the accumulation of collagen, indicating a reduction in cardiac fibrosis nih.gov. It also decreased the number of apoptotic myocardial cells nih.gov.

Table 1: Summary of Preclinical Findings in Animal Models

Animal ModelKey Findings
Stroke-Prone Renovascular Hypertensive Rats (RHR-SP)Reduced stroke-related death and prolonged lifespan. nih.govresearchgate.netnih.gov Reduced cerebrovascular injury incidence and severity. frontiersin.orgnih.govresearchgate.netnih.gov Cardiac and aortic protection. nih.govresearchgate.netnih.gov Reduced serum aldosterone (B195564) and malondialdehyde levels. nih.govresearchgate.netnih.gov Downregulated cerebral NAD(P)H oxidase expressions. nih.govresearchgate.netnih.gov
Spontaneously Hypertensive Rats (SHRs)Effective blood pressure reduction. plos.orgspandidos-publications.com Improved cardiac remodeling and cardiac dysfunction. spandidos-publications.com Potential upregulation of GSTM2 expression. spandidos-publications.com Reduced cardiomyocyte apoptosis. spandidos-publications.com
Diabetic Cardiomyopathy RatsImproved cardiac function (EF%, E'/A' ratio). nih.govnih.gov Attenuated accumulation of collagen (cardiac fibrosis). nih.gov Decreased apoptotic myocardial cells. nih.gov Attenuated oxidative stress and inflammation via SIRT1/Nrf2/NF-κB pathway. nih.govnih.govnih.gov

Table 2: In Vitro Receptor Binding Characteristics of EXP3174 (Active Metabolite)

ReceptorAffinity (vs. AT1R)Binding Effect
AT1RHighSelective Blockade
AT2R1000 times lowerInsurmountable Antagonism

Renal Protective Effects (e.g., Serum Creatinine, Urinary Microalbumin)

Preclinical research has explored the renal protective effects of this compound. Studies have demonstrated its ability to attenuate renal dysfunction in animal models. For instance, in diabetic rats, this compound has been shown to suppress systemic and renal inflammation and oxidative damage, which are contributing factors to diabetic nephropathy. physiology.orgavivasysbio.com These protective effects were associated with a prevention of renal dysfunction and fibrosis. physiology.org

Clinical studies, while outside the strict scope of preclinical investigations, provide supporting evidence for renal benefits. A study in hypertensive patients with microalbuminuria showed that this compound-based regimens significantly decreased the urinary albumin/creatinine ratio (UACR). nih.govresearchgate.net While this is a clinical finding, it aligns with the potential renal protective mechanisms observed in preclinical settings, such as the mitigation of inflammation and oxidative stress. frontiersin.orgphysiology.org

Vascular Structural and Functional Improvements (e.g., Arterial Wall Thickness, Vasodilation)

Preclinical studies have indicated that this compound may contribute to improvements in vascular structure and function. Angiotensin II, acting via the AT1 receptor, plays a significant role in vascular remodeling, leading to increased arterial wall thickness and stiffness. physiology.org By blocking the AT1 receptor, this compound's active metabolite, EXP3174, can counteract these effects. patsnap.comfrontiersin.org

Clinical data, while not strictly preclinical, offers insights into these vascular effects. Studies in hypertensive patients have shown that this compound can lead to a significant reduction in brachial-ankle pulse wave velocity (baPWV), an indicator of arterial stiffness. frontiersin.org It has also demonstrated superior effects in increasing nitric oxide (NO) levels and decreasing endothelin (ET) levels compared to control groups, suggesting improved endothelial function and vasodilation. frontiersin.org Furthermore, improvements in left ventricular remodeling have been observed, indicating a positive impact on cardiac structure, which is often affected by vascular changes in hypertension. researchgate.net These clinical observations support the potential for this compound to induce favorable vascular structural and functional changes, consistent with the known effects of AT1 receptor blockade explored in preclinical models.

Preclinical Biotransformation and Active Metabolite Formation of this compound

This compound is a prodrug that undergoes biotransformation to its active metabolite, EXP3174. patsnap.complos.org This conversion primarily occurs through hydrolysis by esterases in the gastrointestinal tract upon absorption. patsnap.comfrontiersin.orgplos.orgnih.govresearchgate.net Unlike some other sartans, this compound is directly converted to EXP3174 without requiring metabolism by cytochrome P450 enzymes. nih.govresearchgate.net This metabolic pathway is considered simple, resulting in the formation of EXP3174 as the sole active metabolite. frontiersin.orgplos.org EXP3174 is the pharmacologically active compound responsible for selectively binding to and blocking the AT1 receptor. patsnap.comfrontiersin.orgplos.org Preclinical studies characterizing this biotransformation are crucial for understanding the drug's pharmacokinetics and the mechanism by which the active compound is generated in vivo. The primary route of excretion for the metabolites is through bile and stool, with minimal excretion through urine. frontiersin.org

Clinical Research and Translational Outcomes of Allisartan Isoproxil

Clinical Trial Design and Methodologies

Phase I studies are typically conducted in healthy volunteers to investigate the pharmacokinetic profile and tolerability of a new drug. These studies assess how the drug is absorbed, distributed, metabolized, and excreted by the body. A study has investigated the pharmacokinetics and safety of single and multiple doses of Allisartan isoproxil in healthy Chinese subjects. x-mol.netx-mol.netresearchgate.net Another study evaluated the drug-drug interactions and pharmacokinetic characteristics of this compound when combined with indapamide (B195227) sustained-release formulation in healthy subjects. nih.gov

Following Phase I, Phase II and Phase III trials are conducted in larger cohorts of patients with the target condition, in this case, hypertension, to evaluate the drug's efficacy and further assess its safety.

A randomized, double-blind, placebo-controlled, multicenter Phase II trial was conducted to examine the efficacy and safety of this compound in essential hypertensive patients at low-medium risk. This study involved 275 patients who received either this compound 240mg or placebo daily for 8 weeks. plos.orgsemanticscholar.org

Phase III studies have also been conducted to compare this compound with other antihypertensive agents or combination therapies. One Phase III trial assessed the efficacy and safety of this compound 240 mg daily compared to losartan (B1675146) tablets 50 mg daily in patients with mild to moderate essential hypertension over 12 weeks. rroij.com Another Phase III study evaluated a combination therapy of this compound 240 mg and Amlodipine (B1666008) 5 mg (ALI/AML) against Amlodipine 5 mg monotherapy in patients with essential hypertension inadequately controlled by Amlodipine. nih.gov A separate Phase III study investigated the efficacy of a single-pill combination of this compound and sustained-release indapamide for uncontrolled hypertension by this compound monotherapy. ahajournals.org

Post-marketing observational studies and real-world evidence generation play a crucial role in understanding the performance of a drug in broader patient populations under routine clinical practice conditions. A multicenter, prospective, open-label post-marketing clinical study has assessed the clinical efficacy and safety of this compound tablets for treating mild-to-moderate essential hypertension in a real-world setting. rroij.com These studies can provide valuable insights into the drug's effectiveness and utilization outside the controlled environment of clinical trials.

Post-Marketing Observational Studies and Real-World Evidence Generation

Therapeutic Efficacy of this compound in Hypertension Management

The primary therapeutic efficacy of this compound lies in its ability to reduce elevated blood pressure in patients with hypertension.

Clinical trials have investigated the impact of this compound on both systolic blood pressure (SBP) and diastolic blood pressure (DBP).

In a Phase II trial, after 8 weeks of treatment, the mean reductions from baseline in SBP and DBP in the this compound group were 14.5 mmHg and 10.4 mmHg, respectively, compared to 8.3 mmHg and 7.7 mmHg in the placebo group (P<0.01). plos.orgsemanticscholar.org

A Phase III study comparing this compound to losartan showed that this compound 240 mg tablets once daily reduced sitting BP by 14.9/9.1 mmHg after 12 weeks. rroij.com

In a Phase III study of the combination therapy, the reduction in mean sitting SBP (msSBP) after 12 weeks was significantly greater in the this compound/Amlodipine group compared to the Amlodipine group (-15.7 vs. -10.2 mmHg, p = 0.0019). nih.gov Similarly, reductions in mean sitting DBP (msDBP) were more pronounced (-5.7 vs. -2.4 mmHg, p < 0.001). nih.gov

A meta-analysis of six RCTs involving 767 participants found that, compared to placebo, the this compound group exhibited a significant reduction in SBP (WMD = -8.08 mmHg, 95% CI (-11.81, -4.10), p = 0.000). researchgate.netnih.govresearchgate.netnih.govfrontiersin.org However, the reduction in DBP was not statistically significant in this meta-analysis (WMD = -5.48 mmHg, 95% CI (-11.07, 0.10), p = 0.054). nih.govresearchgate.netnih.govfrontiersin.org

Another meta-analysis comparing allisartan with other ARBs showed reduced SBP (5.46 mmHg, 95 % confidence interval: 1.998.93, p<0.001) and DBP (2.90 mmHg, 95 % confidence interval: -0.286.08, p<0.001) when compared to other ARBs. ijpsonline.com While a statistical difference was observed for DBP in this comparison, it was considered clinically within normal blood pressure fluctuations and did not reach a threshold for adverse reactions, suggesting allisartan's role in lowering SBP is not weaker than other ARBs. ijpsonline.com

Data from a real-world post-marketing study indicated that after 12 weeks of treatment with this compound, SBP and DBP decreased by 19.24 ± 12.02 mmHg and 10.63 ± 8.89 mmHg, respectively. rroij.com

Here is a summary of some blood pressure reduction data:

Study TypeComparison GroupSBP Reduction (mmHg)DBP Reduction (mmHg)p-value (SBP)p-value (DBP)Source
Phase II (8 weeks)Placebo14.510.4<0.01<0.01 plos.orgsemanticscholar.org
Phase III (12 weeks)Losartan14.99.1-- rroij.com
Phase III (12 weeks, Combo)Amlodipine15.75.70.0019<0.001 nih.gov
Meta-analysisPlacebo-8.08 (WMD)-5.48 (WMD)0.0000.054 researchgate.netnih.govresearchgate.netnih.govfrontiersin.org
Meta-analysisOther ARBs5.46 (Difference)2.90 (Difference)<0.001<0.001 ijpsonline.com
Post-marketing (12 weeks)Baseline19.24 ± 12.0210.63 ± 8.89-- rroij.com

Note: WMD = Weighted Mean Difference. "Difference" refers to the difference in reduction compared to the comparator group.

Study TypeTimepointThis compound Control Rate (%)Comparator Control Rate (%)p-valueSource
Phase IIWeek 461.350.0<0.05 plos.orgsemanticscholar.org
Phase IIWeek 867.248.6<0.01 plos.orgsemanticscholar.org
Meta-analysis---0.000 researchgate.netnih.govresearchgate.netnih.govfrontiersin.org
Post-marketing12 weeks78.56-- rroij.com

Blood Pressure Control Rates and Diurnal Variation Patterns (e.g., Dipper Status Reversal)

This compound has demonstrated effectiveness in reducing blood pressure in patients with essential hypertension. A meta-analysis of six randomized controlled trials (RCTs) involving 767 participants showed that this compound significantly reduced systolic blood pressure (SBP) compared to placebo. frontiersin.orgnih.govresearchgate.net The weighted mean difference (WMD) for SBP reduction was -8.08 mmHg (95% CI: -11.81 to -4.10 mmHg, p = 0.000). frontiersin.orgnih.govresearchgate.net While a reduction in diastolic blood pressure (DBP) was observed, it was not statistically significant in this meta-analysis compared to placebo. frontiersin.orgnih.govresearchgate.net

Regarding diurnal variation patterns, this compound has shown favorable effects on nocturnal blood pressure. A meta-analysis indicated that this compound was associated with a greater reduction in nocturnal systolic blood pressure compared to some other ARBs, with a nocturnal-diurnal BP drop ratio greater than 1. nih.govahajournals.org This suggests that this compound can reduce nighttime BP more effectively than daytime BP and may help improve the dipping pattern. nih.gov A normal dipping pattern is characterized by a 10%-20% drop in nighttime BP compared to daytime BP, while a non-dipper pattern has a drop of less than 10%, and a reverse dipper pattern shows higher nighttime BP than daytime BP. ahajournals.orgnih.gov Abnormal dipping patterns are associated with a higher risk of cardiovascular events. nih.govresearchgate.net

Cardiovascular and Renal Protective Effects in Clinical Populations

Beyond blood pressure reduction, this compound has demonstrated potential benefits for cardiovascular and renal health.

Impact on Arterial Stiffness and Vascular Health Biomarkers (e.g., brachial-ankle Pulse Wave Velocity)

Arterial stiffness, often measured by brachial-ankle pulse wave velocity (baPWV), is an indicator of vascular health and a predictor of cardiovascular events. nih.govahajournals.org Meta-analysis results show that this compound treatment is associated with a significant reduction in baPWV compared to placebo. frontiersin.orgnih.govresearchgate.net The standardized mean difference (SMD) for baPWV reduction was -0.69 (95% CI: -1.17 to -0.20, p = 0.006). frontiersin.orgnih.govresearchgate.net One study specifically noted a decrease in baPWV by 102.8 cm/s in the this compound group after 30 days, while the lifestyle group showed no change. medivizor.com this compound has also shown superior effects in increasing nitric oxide (NO) levels and decreasing endothelin (ET) levels compared to control groups, suggesting improvements in vascular endothelial function. frontiersin.orgnih.govresearchgate.netresearchgate.net

Clinical Measures of Left Ventricular Remodeling and Cardiac Performance

Left ventricular remodeling (LVR) involves structural changes in the heart often caused by hypertension. medivizor.com Clinical studies have investigated the impact of this compound on LVR and cardiac performance. One study comparing this compound to nifedipine (B1678770) in patients with mild-to-moderate hypertension found that LVR was significantly lower in the this compound-treated patients after 6 months. medivizor.comnih.gov Preclinical studies have also suggested that Allisartan can improve cardiac remodeling and dysfunction in hypertensive rats. researchgate.net

Clinical Renal Outcome Markers and Progression of Kidney Disease

Hypertension is a significant risk factor for kidney damage and the progression of kidney disease. nih.govresearchgate.net Microalbuminuria is recognized as an early marker of renal damage in hypertensive patients. nih.gov Studies have evaluated the effects of this compound on renal markers. This compound treatment has been associated with improvements in indicators of organ damage, including kidney function. medivizor.com Specifically, it has been shown to improve 24-hour levels of urinary microalbumin. researchgate.netnih.gov In patients with hypertension and microalbuminuria, an this compound-based regimen resulted in a decrease in urinary albumin-to-creatinine ratio (UACR). nih.gov Hyperuricemia is also considered a risk factor for cardiovascular and kidney diseases, and this compound has been observed to decrease serum uric acid levels in hypertensive patients with hyperuricemia. nih.gov

This compound in Diverse Patient Subpopulations

Hypertension with Co-morbidities (e.g., Type 2 Diabetes, Hyperuricemia, Atrial Fibrillation, Chronic Kidney Disease)

Research has investigated the effects of this compound in hypertensive patients presenting with co-morbid conditions such as type 2 diabetes, hyperuricemia, and indicators of renal involvement like microalbuminuria.

One retrospective post hoc analysis evaluated allisartan-isoproxil-based combination regimens in hypertensive patients with microalbuminuria or hyperuricemia. In patients with microalbuminuria, both allisartan-isoproxil combined with amlodipine (Group A + C) and allisartan-isoproxil combined with indapamide (Group A + D) led to a significant decrease in the urinary albumin/creatinine ratio (UACR) from baseline. The decrease was 10.4 mg/g in Group A + C (p = .0035 vs. baseline) and 24.2 mg/g in Group A + D (p < .0001 vs baseline), with no significant difference between the two groups. nih.gov For hypertensive patients with hyperuricemia, serum uric acid levels decreased by 44.5 µmol/L in Group A + C (p = .0003 vs. baseline), while they increased by 27.2 µmol/L in Group A + D (p = .0167 vs. baseline), showing a significant difference between the groups (p < .0001). nih.gov This suggests that while both combinations can be beneficial for patients with microalbuminuria, the combination with a diuretic may increase uric acid levels in patients with hyperuricemia. nih.gov

Studies have also indicated that ARBs, as a class, are widely used in hypertensive patients with combined atherosclerosis, diabetes mellitus, and heart failure due to their potential for target organ protection. ijpsonline.com this compound is currently under investigation in a clinical trial focusing on adults with type 2 diabetes and high-normal blood pressure. drugbank.com

Comparative Clinical Effectiveness and Safety with Established Antihypertensive Agents

Comparative studies have assessed the efficacy and safety of this compound against other commonly used antihypertensive medications.

Comparison with Angiotensin-Converting Enzyme Inhibitors (ACEIs)

Angiotensin II receptor blockers (ARBs), including this compound, were developed with the intention of having more specific actions and potentially fewer side effects compared to angiotensin-converting enzyme inhibitors (ACEIs). plos.org While both ACEIs and ARBs are generally considered effective in lowering blood pressure, some systematic reviews and meta-analyses have shown similar efficacy in blood pressure reduction between the two classes. researchgate.netnih.gov However, evidence regarding long-term cardiovascular outcomes and other specific endpoints when comparing ACEIs and ARBs can be limited or show varying results across studies. researchgate.netnih.govresearchgate.net

Comparison with Other Angiotensin II Receptor Blockers (ARBs)

Meta-analyses have compared the antihypertensive effectiveness of this compound with other ARBs. One meta-analysis including 14 studies with 2125 patients found that allisartan demonstrated a greater reduction in systolic blood pressure (5.46 mmHg, 95% CI: 1.998.93, p<0.001) and diastolic blood pressure (2.90 mmHg, 95% CI: -0.286.08, p<0.001) compared to other ARB antihypertensive agents. ijpsonline.com However, the authors noted that while statistically significant, the difference in continuous variables was clinically within normal blood pressure fluctuations and might not represent a more meaningful antihypertensive benefit compared to other ARBs. ijpsonline.com

Another meta-analysis reported that compared to other ARBs like losartan and nifedipine (used as an active control), this compound did not show statistically significant differences in reducing systolic or diastolic blood pressure. nih.govresearchgate.net

Some studies have specifically compared this compound to losartan. A phase III clinical study indicated that this compound 240 mg daily was non-inferior to losartan 50 mg daily in reducing sitting blood pressure over 12 weeks, with reductions of 14.9/9.1 mmHg for this compound and 13.6/8.4 mmHg for losartan. rroij.comrroij.com

Regarding effects beyond blood pressure, studies have shown that this compound can significantly reduce uric acid levels in patients with hypertension combined with hyperuricemia compared to some other ARBs like olmesartan (B1677269) and valsartan (B143634). ijpsonline.com

A meta-analysis focusing on nocturnal blood pressure reduction among different ARBs found that allisartan was associated with a greater reduction in nocturnal systolic blood pressure compared to some other ARBs. tandfonline.com

Comparison with Calcium Channel Blockers (CCBs) and Diuretics

Comparisons have also been made between this compound and other antihypertensive classes, including calcium channel blockers (CCBs) and diuretics. While guidelines often recommend combination therapy involving a renin-angiotensin system inhibitor with a CCB or diuretic for patients whose blood pressure is not controlled by monotherapy, direct comparisons of this compound monotherapy with CCBs or diuretics in large-scale trials are less extensively reported in the provided search results. nih.gov

However, a meta-analysis noted that compared to CCBs and other ARBs, this compound did not significantly differ in its effect on systolic or diastolic blood pressure. nih.govresearchgate.net

Combination studies, such as the one involving this compound with indapamide (a diuretic) or amlodipine (a CCB), have shown significant blood pressure reductions in patients whose hypertension was not controlled by this compound monotherapy. nih.govrroij.com

Clinical Investigations of Drug-Drug Interactions Involving this compound

Clinical investigations have explored potential drug-drug interactions involving this compound. This compound is a prodrug that is converted to its active metabolite, EXP3174, by esterases in the gastrointestinal tract, and it is not metabolized by hepatic enzymes. ijpsonline.comrroij.com This metabolic profile suggests a lower potential for drug interactions compared to medications that undergo extensive hepatic metabolism. ijpsonline.comrroij.com

A study evaluating the drug-drug interactions between this compound and indapamide sustained-release formulation in healthy subjects found that the combination had an impact on the pharmacokinetics of the active metabolite EXP3174, increasing its Cmax and AUCτ,ss. researchgate.netresearchgate.net However, this compound did not affect the pharmacokinetics of indapamide. researchgate.net

Advanced Analytical Chemistry and Pharmaceutical Science Perspectives

Sophisticated Analytical Techniques for Allisartan Isoproxil and its Metabolites (e.g., Liquid Chromatography-Tandem Mass Spectrometry)

Precise and sensitive analytical methods are crucial for the quantitative determination of this compound and its active metabolite, EXP3174, in biological matrices such as plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex biological samples.

LC-MS/MS methods for this compound and EXP3174 typically involve sample preparation steps to extract the analytes from the matrix, followed by chromatographic separation and detection by tandem mass spectrometry. A nonstereospecific liquid chromatography/tandem mass spectrometric method has been used for the analysis of plasma concentrations of EXP3174. researchgate.netnih.gov This method was applied in studies evaluating the pharmacokinetics and bioavailability of this compound formulations. nih.gov

The development and validation of such bioanalytical methods adhere to stringent guidelines to ensure their reliability and accuracy for pharmacokinetic and bioequivalence studies. Key validation parameters include specificity, sensitivity (lower limit of quantification, LLOQ), linearity, accuracy, precision (intra-day and inter-day), recovery, and stability under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage, processed sample stability). Guidelines on bioanalytical method validation in China outline the requirements for these parameters, emphasizing the need for detailed documentation in method validation reports. e-b-f.eu

While specific detailed data tables for LC-MS/MS method validation of this compound were not extensively available in the search results, the application of this technique in pharmacokinetic studies highlights its established role. For instance, in a study comparing different formulations, plasma concentrations of the metabolite EXP3174 were analyzed using a nonstereospecific LC-MS/MS method. researchgate.netnih.gov The mean pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) for EXP3174 were determined, demonstrating the method's capability in quantifying the metabolite for pharmacokinetic assessment. researchgate.netnih.gov

Table 1: Example Pharmacokinetic Parameters for EXP3174 (Metabolite of this compound)

ParameterFixed-Dose Combination (Mean ± SD)Monotherapy Combination (Mean ± SD)
Cmax (ng/mL)987999
AUC0-t (ng·h/mL)80597749
AUC0-∞ (ng·h/mL)83328007

Note: Data extracted from a study comparing different formulations; specific standard deviations were not provided in the snippet. researchgate.netnih.gov

The identification and profiling of drug metabolites are critical aspects of drug development, and LC-MS/MS plays a vital role in these studies. researchgate.net this compound is a prodrug that is completely hydrolyzed by esterase into the active metabolite EXP3174 after absorption. researchgate.netplos.orgsemanticscholar.org Unlike losartan (B1675146), which has multiple active metabolites, EXP3174 is the sole active metabolite of this compound. plos.orgsemanticscholar.org This metabolic pathway simplifies the analytical requirements compared to drugs with more complex metabolic profiles.

Pharmaceutical Formulation Development and Bioequivalence Studies of this compound Formulations

Pharmaceutical formulation development for this compound aims to create stable, effective, and patient-friendly dosage forms, primarily oral tablets and capsules. dataintelo.com The development process involves selecting appropriate excipients, optimizing manufacturing processes, and ensuring the desired dissolution and bioavailability characteristics.

This compound is a poorly water-soluble drug, which presents challenges in achieving adequate oral bioavailability. researchgate.netdovepress.com Strategies to enhance the dissolution and absorption of poorly soluble drugs, such as particle size reduction (e.g., nanocrystals) and the use of solid dispersions, are relevant to this compound formulation. researchgate.netdovepress.com For instance, spray-dried nanocrystals of this compound have been prepared, which showed increased dissolution compared to the bulk drug. researchgate.netresearchgate.net This approach can lead to improved oral bioavailability. researchgate.net

Bioequivalence studies are essential to demonstrate that different formulations of this compound, or a new formulation compared to a reference product, deliver the active metabolite to the systemic circulation at a similar rate and extent. These studies typically involve administering the formulations to healthy volunteers and comparing the pharmacokinetic profiles of the active metabolite, EXP3174. nih.govpatsnap.com

A monocentric, open-label, single-dose, randomized, two-way crossover study design was used to compare the pharmacokinetics and bioavailability of a fixed-dose combination tablet containing this compound and indapamide (B195227) sustained-release with a monotherapy combination in healthy Chinese subjects. nih.gov Plasma concentrations were analyzed using LC-MS/MS, and pharmacokinetic parameters were calculated using a noncompartmental model. nih.gov The study concluded that the fixed-dose combination tablet met bioequivalence standards compared to the monotherapy combination. nih.gov

Table 2: Bioequivalence Study Design Example

Study DesignSubjectsTreatment ArmsAnalytical MethodPharmacokinetic Analysis
Monocentric, open-label, single-dose, randomized, two-way crossover38 healthy male and female volunteersFixed-dose combination tablet; Monotherapy combinationNonstereospecific LC-MS/MSNoncompartmental model

Note: Based on a study comparing this compound/indapamide formulations. nih.gov

The development of fixed-dose combination tablets, such as those combining this compound with diuretics like indapamide, requires careful consideration of compatibility and dissolution properties of the active pharmaceutical ingredients within a single dosage form. patsnap.com Such combinations are designed to offer synergistic effects and improve patient compliance. patsnap.com

Amorphous Form Characterization and Stability in Pharmaceutical Compositions

The solid-state properties of an active pharmaceutical ingredient (API), including its crystalline or amorphous form, significantly influence its physicochemical properties, such as solubility, dissolution rate, and stability. google.com this compound can exist in both crystalline and amorphous forms. newdrugapprovals.orggoogle.comwipo.intgoogleapis.comwipo.intgoogle.com

The amorphous form of a drug generally exhibits higher solubility and faster dissolution rates compared to its crystalline counterparts, which can be advantageous for poorly water-soluble drugs like this compound, potentially leading to improved bioavailability. google.com However, amorphous forms are typically less thermodynamically stable than crystalline forms and are more prone to physical and chemical degradation, such as crystallization or hydrolysis, particularly in the presence of moisture.

Characterization of the amorphous form of this compound involves techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy. XRPD is used to confirm the amorphous nature by the absence of sharp diffraction peaks, typically showing broad, weak peaks. google.com DSC can reveal thermal events such as glass transition, recrystallization, and melting, providing information about the amorphous state and its thermal behavior. google.com IR spectroscopy provides insights into the molecular structure and potential interactions in the amorphous solid. google.com

Research has focused on developing stable amorphous forms of this compound. An amorphous form has been described as having high fluidity and large bulk density, with no significant electrostatic phenomenon, which can be beneficial for manufacturing processes by reducing dust generation. google.comwipo.int This amorphous form is claimed to have high stability in pharmaceutical compositions, effectively ensuring the quality of the medicinal preparation. google.comwipo.int

The choice between amorphous and crystalline forms, or the selection of a specific polymorph, during pharmaceutical development depends on a balance of factors including solubility, dissolution, stability, manufacturability, and ultimately, the desired in vivo performance of the final drug product.

Future Research Trajectories and Expanding Therapeutic Potential

Investigation of Allisartan Isoproxil in Emerging and Broader Disease Indications

While primarily indicated for essential hypertension, research is exploring the potential of this compound in other cardiovascular and metabolic conditions, as well as potentially in non-cardiovascular diseases where the renin-angiotensin system (RAS) plays a role.

Preclinical studies have indicated that this compound can reduce mortality and protect against cerebrovascular, cardiac, and aortic damage in stroke-prone renovascular hypertensive rats. nih.gov This suggests a potential role in stroke prevention, possibly related to its effects on the angiotensin-aldosterone system and oxidative stress. researchgate.net Real-world studies comparing ARBs to ACE inhibitors in hypertensive patients with diabetes have shown that ARBs may be associated with a reduced risk of stroke. researchgate.net Further research is needed to specifically evaluate this compound's impact on stroke incidence in relevant patient populations.

Diabetic cardiomyopathy (DCM) is another area under investigation. Preclinical studies in rat models of DCM have shown that this compound can attenuate oxidative stress and inflammation, improving cardiac function. spandidos-publications.comspandidos-publications.comnih.gov These protective effects appear to involve the SIRT1/Nrf2/NF-κB signaling pathway. spandidos-publications.comnih.gov These findings suggest that this compound could potentially be a therapeutic agent for DCM, warranting further clinical investigation in diabetic patients.

The potential of this compound in managing conditions associated with hypertension, such as microalbuminuria and hyperuricemia, is also being explored. A study evaluating this compound-based combination regimens in hypertensive patients with microalbuminuria or hyperuricemia found that this compound combined with amlodipine (B1666008) or indapamide (B195227) was effective in reducing blood pressure and improving microalbuminuria. researchgate.netnih.gov For patients with hyperuricemia, the combination with amlodipine reduced uric acid levels, while the combination with indapamide increased them, highlighting the importance of selecting appropriate combination partners. researchgate.netnih.gov

Beyond cardiovascular and metabolic diseases, the active metabolite EXP3174 is the active metabolite of several sartans, and the development of new ARBs based on EXP3174 is an active area. plos.org Some research suggests that other diseases, such as chronic graft-versus-host disease, could be potential indications for ARBs. plos.org While not directly studied for this compound specifically in this context in the provided results, the broader potential of ARBs based on the activity of EXP3174 suggests avenues for future exploration.

Further Elucidation of Undefined Pharmacological Mechanisms (e.g., Uric Acid Reduction)

While the primary mechanism of this compound involves blocking the AT1R, research is ongoing to fully understand all its pharmacological effects, particularly the observed reduction in uric acid levels. Studies have shown that this compound can reduce serum uric acid levels in hypertensive patients with hyperuricemia. researchgate.netnih.gov The exact mechanism behind this effect is not fully clear but may involve the inhibition of uric acid transporters in renal tubules, improvement of insulin (B600854) resistance, and reduction of uric acid production. frontiersin.orgresearchgate.netresearchgate.net

Preclinical studies in animal models have provided some insights, suggesting that Allisartan can significantly upregulate intestinal urate transporters such as ABCG2, PDZK1, and SLC2A9. nih.govtandfonline.com EXP3174, the active metabolite, has also been shown to inhibit URAT1 and OAT4 in the kidney, potentially reducing uric acid reabsorption and promoting excretion. nih.govtandfonline.com However, some studies suggest that the uric acid-lowering effect of losartan (B1675146) (which also produces EXP3174) might be more directly related to URAT1 inhibition than this compound, indicating potentially different mechanisms between the two drugs despite the shared metabolite. nih.gov Further research is needed to fully delineate the specific pathways by which this compound influences uric acid metabolism.

Beyond uric acid, preclinical studies in stroke-prone rats have also suggested novel pharmacological effects of a related compound (MT-1207, also under clinical trial as a new antihypertensive drug) on cognitive function. patsnap.com While this is not directly this compound, it highlights the potential for ARBs or related compounds to have effects beyond blood pressure control, suggesting that further investigation into potential neuroprotective or cognitive benefits of this compound could be warranted. patsnap.com

This compound has also demonstrated superior effects in increasing nitric oxide (NO) levels and decreasing endothelin (ET) levels compared to control groups, which contributes to its beneficial cardiovascular effects. frontiersin.orgresearchgate.netnih.gov Further research could explore the clinical implications of these effects in more detail.

Methodological Advancements in this compound Clinical and Preclinical Research

Future research will benefit from methodological advancements to provide more robust and comprehensive data on this compound. This includes the design of larger, long-term randomized controlled trials (RCTs) to confirm findings from smaller studies and meta-analyses. ijpsonline.com While existing meta-analyses have assessed the efficacy and safety of this compound in hypertension, they note limitations such as heterogeneity between studies and the need for more data, particularly in comparison to active placebos like calcium channel blockers (CCBs) and other ARBs. frontiersin.orgresearchgate.netnih.gov

The use of advanced monitoring techniques, such as non-office blood pressure monitoring, is suggested for a more accurate assessment of this compound's antihypertensive effects, as it can provide more stable blood pressure changes compared to office readings. frontiersin.orgnih.gov

Further research should also extend beyond conventional blood pressure measurements to encompass a broader array of vascular health markers, given that hypertension can lead to structural and functional changes in blood vessels. frontiersin.org Evaluating markers like brachial-ankle pulse wave velocity (baPWV), which this compound has shown to reduce, and exploring other indicators of endothelial function, vascular inflammation, and arterial stiffness will provide a more complete picture of its cardiovascular benefits. frontiersin.orgresearchgate.netnih.gov

Preclinical research methodologies can also be refined to better model specific disease states and evaluate the effects of this compound. For example, using relevant animal models like the two-kidney two-clip (2K2C) rat model for renovascular hypertension and stroke-proneness has been instrumental in demonstrating the protective effects of this compound. nih.gov Continued use and development of appropriate animal models will be crucial for investigating its potential in new indications and understanding underlying mechanisms.

The application of systematic review and meta-analysis methodologies, as demonstrated in recent publications, will continue to be vital for synthesizing existing evidence and identifying gaps for future research. frontiersin.orgnih.govijpsonline.com Utilizing frameworks like the GRADE system for assessing the quality of evidence is important for informing clinical practice and guiding future studies. frontiersin.orgresearchgate.net

Translational Science and Clinical Implementation Strategies for Optimized Patient Outcomes

Translational science efforts are essential to bridge the gap between preclinical findings and clinical application, ensuring that research on this compound translates into optimized patient outcomes. This involves designing clinical trials that address relevant patient populations and clinical endpoints based on preclinical evidence. For instance, the preclinical findings on the benefits of this compound in diabetic cardiomyopathy suggest the need for clinical trials specifically in diabetic patients with or at risk of DCM. spandidos-publications.comspandidos-publications.comnih.gov

Developing effective clinical implementation strategies requires considering how this compound fits into existing treatment guidelines and identifying patient subgroups who would benefit most. Research comparing this compound to other standard therapies, as seen in meta-analyses, helps position it within the therapeutic landscape. frontiersin.orgresearchgate.netnih.gov While some studies suggest this compound is not inferior to other ARBs or CCBs in blood pressure reduction, its potential advantages in areas like uric acid reduction or specific organ protection could inform personalized treatment approaches. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.govijpsonline.com

Pharmacoeconomic studies, such as the cost-effectiveness analysis comparing sacubitril/valsartan (B143634) with this compound, are important for informing healthcare policy and decisions regarding drug reimbursement and access. nih.govresearchgate.net Future economic evaluations of this compound, particularly in combination therapies and for broader indications, will be necessary to support its rational use and resource allocation within healthcare systems.

Strategies for improving patient adherence and persistence with this compound therapy are also crucial for real-world effectiveness. This could involve developing fixed-dose combination pills, as is being done with this compound and indapamide, to simplify treatment regimens. salubris.com Educational initiatives for both healthcare providers and patients about the benefits and appropriate use of this compound will also contribute to optimized outcomes.

Ultimately, translational science for this compound should aim to integrate findings from basic research, preclinical studies, and clinical trials to develop evidence-based guidelines and tools that support clinicians in making informed decisions and personalize treatment approaches for patients.

Q & A

Q. What are the primary mechanisms by which Allisartan isoproxil exerts its antihypertensive and organ-protective effects?

this compound acts as a selective angiotensin II type 1 receptor (AT1R) blocker, inhibiting angiotensin II-induced vasoconstriction and aldosterone secretion. Beyond blood pressure (BP) reduction, preclinical studies demonstrate its modulation of oxidative stress and inflammation via the SIRT1/Nrf2/NF-κB pathway. For example, in diabetic cardiomyopathy (DCM) models, it upregulates SIRT1 and Nrf2 (enhancing antioxidant defenses like HO-1 and SOD) while suppressing NF-κB-mediated inflammatory cytokines (TNF-α, IL-1β) . Methodologically, these effects are validated using diabetic rat models (streptozotocin + high-fat diet), echocardiography for cardiac function (LVEF, E'/A' ratio), and molecular techniques like western blotting and RT-qPCR .

Q. How should researchers design a clinical trial to evaluate this compound’s antihypertensive efficacy and safety?

Phase II/III trials typically employ randomized, double-blind, placebo-controlled designs with endpoints including systolic/diastolic BP reduction, target organ injury biomarkers (e.g., urinary albumin/creatinine ratio), and adverse event (AE) rates. For instance, a 30-day trial in mild hypertensive patients used 240 mg/day Allisartan vs. lifestyle modification, measuring brachial-ankle pulse wave velocity (baPWV) and flow-mediated dilation (FMD) to assess vascular damage . Key considerations include stratification by risk level (low-medium vs. high-risk cohorts) and monitoring liver toxicity, a noted concern in rat models .

Q. What are the validated biomarkers for assessing this compound’s impact on endothelial function?

Endothelial function is quantified via FMD (ultrasound-based measurement of arterial dilation), serum nitric oxide (NO), and endothelin (ET) levels. Clinical trials show Allisartan significantly increases NO (by 9.56 μmol/L) and decreases ET (by 7.42 pg/mL), correlating with improved vascular reactivity . baPWV, a marker of arterial stiffness, is also reduced to levels comparable to healthy controls post-treatment .

Advanced Research Questions

Q. How can researchers reconcile contradictory safety data across this compound studies?

While Phase II trials reported similar AE rates between Allisartan (27.7%) and placebo (25.4%) , meta-analyses note variability in liver toxicity signals. For example, rat models highlight dose-dependent hepatotoxicity at 80–320 mg/kg/d , whereas human trials (e.g., 240 mg/day) show no severe AEs . To address contradictions, researchers should conduct species-specific pharmacokinetic studies, monitor liver enzymes in long-term trials, and apply sensitivity analyses in meta-analyses to account for heterogeneity in study populations .

Q. What experimental models are optimal for studying this compound’s cardioprotective effects in diabetic complications?

Diabetic cardiomyopathy (DCM) models induced by streptozotocin (STZ) + high-fat diet (HFD) are widely used. Key endpoints include echocardiographic parameters (LVEF, LVPWs), histopathological collagen deposition, and apoptosis markers (Bax/Bcl-2 ratio, TUNEL staining). Allisartan’s reversal of cardiac dysfunction in these models (e.g., EF% improvement from 45% to 58%) supports its role in mitigating hyperglycemia-induced oxidative stress .

Q. How does this compound compare to other ARBs in uric acid excretion, and what methodologies validate this?

Unlike losartan, Allisartan promotes uric acid excretion via intestinal urate transporters (e.g., ABCG2), as shown in hyperuricemic zebrafish models. Researchers use potassium oxonate-induced hyperuricemia, HPLC for urate quantification, and CRISPR-Cas9 to knockout transporter genes. Allisartan reduces serum urate by 32% in zebrafish, outperforming EXP3174 (its metabolite), suggesting unique intestinal targeting .

Q. What are the methodological challenges in studying this compound’s pharmacokinetics and metabolism?

Allisartan is rapidly hydrolyzed by esterases to EXP3174, bypassing CYP450 metabolism. Researchers must use LC-MS/MS to quantify EXP3174 plasma levels and assess bioavailability. Challenges include differentiating esterase activity across species (e.g., rats vs. humans) and ensuring assay specificity for EXP3174 amid matrix effects .

Q. How can combinatorial therapies enhance this compound’s efficacy in resistant hypertension?

Phase III trials (e.g., SAL0108) combine Allisartan with indapamide (diuretic) or amlodipine (CCB). These trials employ multicenter, double-blind designs with ambulatory BP monitoring (ABPM). Results show 78.56% BP control rates at 12 weeks, with comparable efficacy between Allisartan + indapamide vs. Allisartan + amlodipine (19.12/10.84 mmHg reduction) . Methodologically, researchers should prioritize drug-drug interaction studies and 24-hour BP variability analysis .

Methodological Guidelines

  • For pathway analysis : Use diabetic rodent models with STZ/HFD induction, and apply RNA-seq to profile SIRT1/Nrf2/NF-κB pathway genes. Validate via ChIP-qPCR for NF-κB DNA binding .
  • For clinical endpoints : Include baPWV, FMD, and NO/ET ratios alongside traditional BP measurements to capture vascular benefits .
  • For safety monitoring : Track liver enzymes (ALT/AST) and renal biomarkers (creatinine, β2-microglobulin) in long-term cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.